MobileTrex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

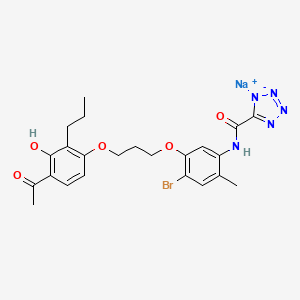

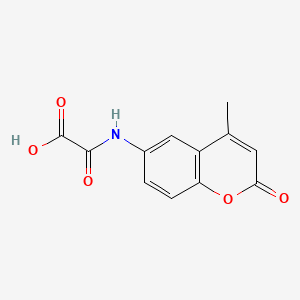

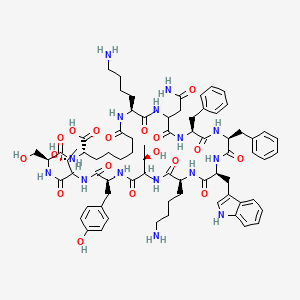

CH-1504, également connu sous le nom de 4’-méthylène-5,8,10-trideazaaminoptérine, est un composé antifolate métaboliquement stable. Il est principalement étudié pour son utilisation potentielle dans le traitement de la polyarthrite rhumatoïde. Ce composé agit comme un inhibiteur de la dihydrofolate réductase, ce qui est crucial pour ses effets thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CH-1504 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : Ceci implique la synthèse du système cyclique de la quinazoline.

Introduction de groupes fonctionnels : L'introduction de groupes amino et méthylène dans la structure de base.

Assemblage final : Les étapes finales impliquent des réactions de couplage pour assembler la molécule complète.

Méthodes de production industrielle

La production industrielle de CH-1504 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les techniques courantes comprennent :

Traitement par lots : Pour une production à petite ou moyenne échelle.

Traitement en flux continu : Pour une production à grande échelle, offrant un meilleur contrôle des conditions de réaction et de la qualité du produit.

Analyse Des Réactions Chimiques

Types de réactions

CH-1504 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CH-1504, chacun ayant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

CH-1504 présente plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'activité antifolate et les relations structure-activité.

Biologie : Investigé pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Principalement étudié pour son potentiel dans le traitement de la polyarthrite rhumatoïde, des études montrant une efficacité comparable à celle du méthotrexate mais avec des profils de sécurité et de tolérance améliorés.

Industrie : Applications potentielles dans le développement de nouveaux médicaments antifolates et agents thérapeutiques.

Mécanisme d'action

CH-1504 exerce ses effets en inhibant la dihydrofolate réductase, une enzyme impliquée dans la voie du folate. Cette inhibition empêche la conversion du dihydrofolate en tétrahydrofolate, perturbant la synthèse de l'ADN et la division cellulaire. Le composé est efficacement absorbé dans les cellules par le système de transport du folate réduit, ce qui améliore ses effets thérapeutiques .

Applications De Recherche Scientifique

CH-1504 has several scientific research applications, including:

Chemistry: Used as a model compound to study antifolate activity and structure-activity relationships.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Primarily researched for its potential in treating rheumatoid arthritis, with studies showing comparable efficacy to methotrexate but with improved safety and tolerability profiles.

Industry: Potential applications in the development of new antifolate drugs and therapeutic agents.

Mécanisme D'action

CH-1504 exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting DNA synthesis and cell division. The compound is efficiently taken up into cells by the reduced folate carrier system, enhancing its therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthotrexate : Un antifolate largement utilisé avec des mécanismes d'action similaires mais des profils de sécurité différents.

Pemetrexed : Un autre antifolate utilisé dans le traitement du cancer, avec une gamme plus large de cibles enzymatiques.

Unicité de CH-1504

CH-1504 est unique en raison de sa stabilité métabolique et de l'absence de polyglutamylation, ce qui réduit l'accumulation de métabolites toxiques. Cela se traduit par un meilleur profil de sécurité et de tolérance par rapport à d'autres antifolates comme le méthotrexate .

Propriétés

Numéro CAS |

238074-89-0 |

|---|---|

Formule moléculaire |

C23H23N5O5 |

Poids moléculaire |

449.5 g/mol |

Nom IUPAC |

2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |

InChI |

InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28) |

Clé InChI |

NAWXUBYGYWOOIX-UHFFFAOYSA-N |

SMILES |

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |

SMILES canonique |

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

238074-89-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4'-methylene-5,8,10-trideazaaminopterin CH-1504 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)

![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)